molecular formula C6H5BrFNO B572396 (2-Bromo-5-fluoropyridin-4-yl)methanol CAS No. 1227502-29-5

(2-Bromo-5-fluoropyridin-4-yl)methanol

Cat. No.: B572396
CAS No.: 1227502-29-5
M. Wt: 206.014
InChI Key: KQMVUTPTMBNBQL-UHFFFAOYSA-N
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Description

(2-Bromo-5-fluoropyridin-4-yl)methanol is a versatile chemical intermediate designed for advanced pharmaceutical research and drug discovery, particularly in the development of kinase inhibitors. The strategic placement of bromine and fluorine substituents on the pyridine ring makes this compound a valuable scaffold for constructing complex target molecules via cross-coupling reactions, such as the Suzuki reaction, to introduce novel structural elements . Fluorination is a well-established strategy in medicinal chemistry to fine-tune a compound's properties without sacrificing target potency . The incorporation of fluorine into lead compounds can significantly improve membrane permeability and oral absorption, which are critical for the efficacy of orally administered drugs . Furthermore, pyridine and related heterocyclic cores are recognized as privileged structures in drug discovery due to their ability to interact with a wide range of biological targets . Researchers can leverage this compound to synthesize novel compounds for probing new biological pathways or optimizing drug candidates for improved pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

(2-bromo-5-fluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMVUTPTMBNBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743891
Record name (2-Bromo-5-fluoropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227502-29-5
Record name (2-Bromo-5-fluoropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-fluoropyridin-4-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method starts with 2-bromo-4-methylpyridine, which undergoes a series of reactions including fluorination and hydroxymethylation . The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and hydroxymethylating agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated pyridine derivatives are widely used in cross-coupling reactions, medicinal chemistry, and materials science. Below is a detailed comparison of (2-Bromo-5-fluoropyridin-4-yl)methanol with structurally related compounds:

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
This compound 1227502-29-5 C₆H₅BrFNO 206.02 Bromine, fluorine, hydroxymethyl Pharmaceutical intermediate; precursor for oxidation or esterification
2-Bromo-5-fluoropyridine-4-boronic acid 1890859-83-2 C₅H₃BBrFNO₂ 235.83 Bromine, fluorine, boronic acid Suzuki-Miyaura cross-coupling reactions; synthesis of biaryl compounds
2-Bromo-5-fluoroisonicotinic acid 885588-12-5 C₆H₃BrFNO₂ 219.98 Bromine, fluorine, carboxylic acid Metal-organic frameworks (MOFs); ligand synthesis
Methyl 4-chloro-6-fluoropicolinate N/A C₇H₅ClFNO₂ 203.57 Chlorine, fluorine, methyl ester Agrochemical intermediates; insecticide development

Physicochemical Properties

  • Solubility: The hydroxymethyl group in this compound improves aqueous solubility compared to its boronic acid counterpart, which is moisture-sensitive and requires anhydrous handling .
  • Thermal Stability: Carboxylic acid derivatives (e.g., 2-Bromo-5-fluoroisonicotinic acid) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas the methanol derivative is likely a low-melting solid or liquid .

Biological Activity

(2-Bromo-5-fluoropyridin-4-yl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesis methods, and its implications in drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development. The compound is being investigated for its interactions with different biomolecules, which may lead to therapeutic applications.

Key Biological Activities

  • Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may inhibit certain cancer cell lines by interfering with specific signaling pathways.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is critical for its application as a therapeutic agent.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating its potential use in treating infections.

Synthesis Methods

The synthesis of this compound typically involves bromination and fluorination reactions on pyridine derivatives. Various synthetic routes have been optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors.

Common Synthesis Route

  • Starting Material : 2-Bromopyridine
  • Reagents : Fluorinating agents and hydroxymethylating agents.
  • Conditions : Reactions are usually carried out under controlled temperatures to ensure selectivity and yield.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
AntimicrobialExhibits activity against various bacterial strains

Case Study: Anticancer Activity

In a study published in Nature Communications, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential role as a lead compound for further development in oncology .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Binding Affinity : The presence of fluorine and bromine enhances the binding affinity to target proteins.
  • Biochemical Pathways : The compound may influence signaling pathways involved in cell growth and apoptosis, making it a candidate for further investigation in cancer therapies.

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